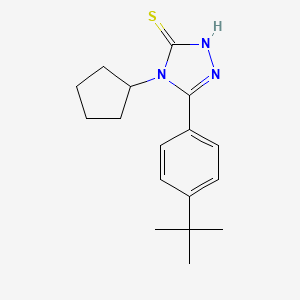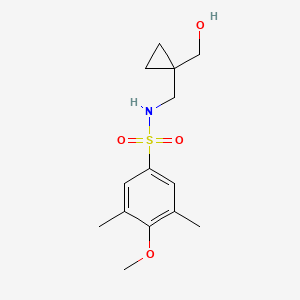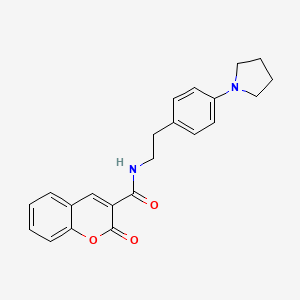
5-(4-tert-butylphenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-tert-butylphenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-tert-butylphenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-tert-butylphenylhydrazine with cyclopentanone to form the corresponding hydrazone. This intermediate is then treated with thiocarbonyl compounds to yield the desired triazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and selectivity . Additionally, the use of specific catalysts and solvents can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(4-tert-butylphenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions on the phenyl ring can introduce various functional groups .
Scientific Research Applications
5-(4-tert-butylphenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-tert-butylphenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, affecting enzyme activity and leading to inhibition or activation of specific pathways . The phenyl and cyclopentyl groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenyl group but lacks the triazole and cyclopentyl components.
Cyclopentyltriazole: Contains the triazole and cyclopentyl groups but lacks the tert-butylphenyl group.
Triazolethiol: Contains the triazole and thiol groups but lacks the tert-butylphenyl and cyclopentyl groups.
Uniqueness
5-(4-tert-butylphenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the tert-butylphenyl group enhances its stability and lipophilicity, while the cyclopentyl group contributes to its steric properties .
This compound’s versatility and unique structure make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-4-cyclopentyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3S/c1-17(2,3)13-10-8-12(9-11-13)15-18-19-16(21)20(15)14-6-4-5-7-14/h8-11,14H,4-7H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBSLLZHARYRNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2985637.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2985644.png)
![4-(3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2985645.png)
![2-[[1-(3-Chlorophenyl)cyclopropyl]amino]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2985646.png)

![6-(2-Bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2985648.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2985650.png)
![Ethyl 2-[3-(2-chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2985653.png)
![3-({[3,3'-bithiophene]-5-yl}methyl)-1-(4-methoxyphenyl)urea](/img/structure/B2985654.png)

![Tert-butyl (3aR,7aS)-5-(5-bromopyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2985656.png)
![N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2985658.png)
![N-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]ethyl]benzamide](/img/structure/B2985659.png)
